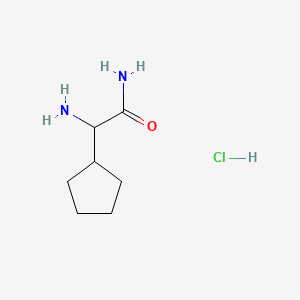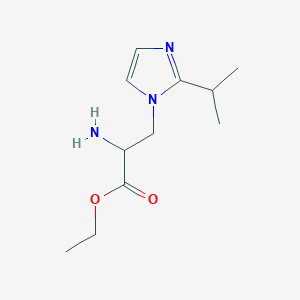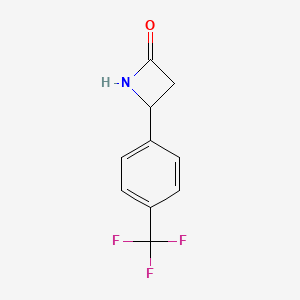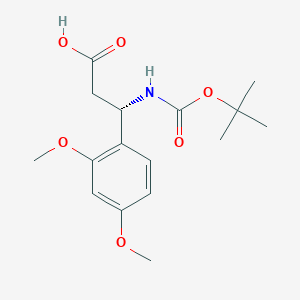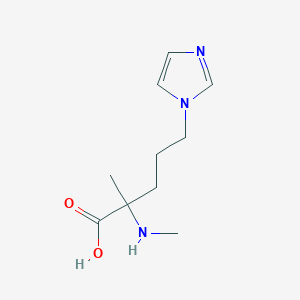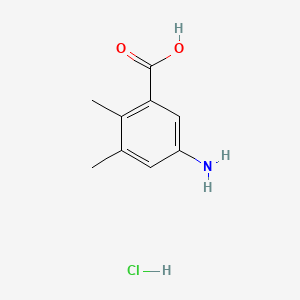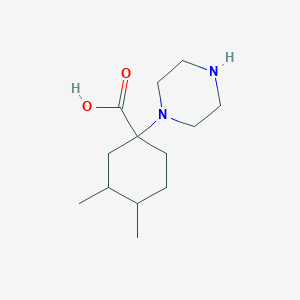
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring substituted with dimethyl groups and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry or other scalable techniques.
化学反応の分析
Types of Reactions
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or remove specific functional groups.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve nucleophiles or electrophiles in the presence of a catalyst or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects in medicinal applications .
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Pyrazoline derivatives: Exhibits various biological activities, including anticancer properties.
Uniqueness
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the piperazine group. This combination of features may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C13H24N2O2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
3,4-dimethyl-1-piperazin-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H24N2O2/c1-10-3-4-13(12(16)17,9-11(10)2)15-7-5-14-6-8-15/h10-11,14H,3-9H2,1-2H3,(H,16,17) |
InChIキー |
FUXHQOSNFILFIX-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1C)(C(=O)O)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


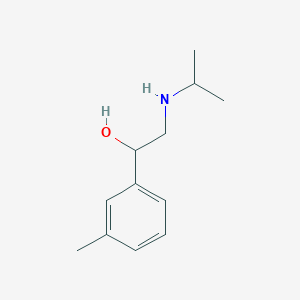
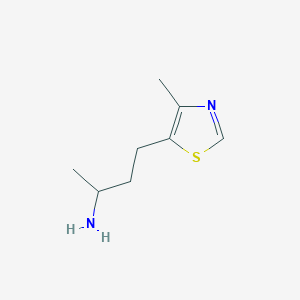
![4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629812.png)
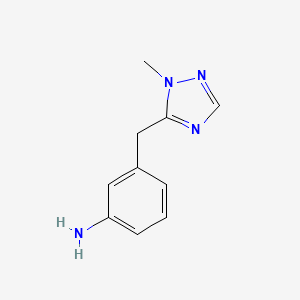
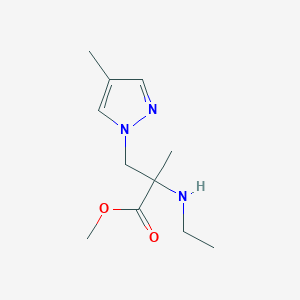
![(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B13629828.png)
